molecular formula C22H25BrN2O2S B5732506 2-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B5732506
M. Wt: 461.4 g/mol
InChI Key: YDGZENGENGFKPJ-WYMPLXKRSA-N
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Description

2-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a benzothiophene core, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an amine and a suitable leaving group.

    Bromination: The bromine atom is introduced through an electrophilic aromatic substitution reaction using bromine or a brominating agent.

    Methoxylation: The methoxy group is added via a nucleophilic substitution reaction using methanol and an appropriate catalyst.

    Formation of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction using a diazo compound and a transition metal catalyst.

    Condensation Reaction: The final step involves a condensation reaction between the benzothiophene derivative and the aldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automation of reaction monitoring and control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, leading to the formation of corresponding oxides and imines.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxides and imines.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study the interactions between small molecules and biological macromolecules. Its potential biological activity could be harnessed for the development of new drugs or diagnostic tools.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it may bind to these targets through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(E)-(5-chloro-2-methoxyphenyl)methylidene]amino}-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
  • 2-{[(E)-(5-fluoro-2-methoxyphenyl)methylidene]amino}-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

The uniqueness of 2-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom, in particular, can enhance its ability to participate in certain types of chemical reactions and may also affect its interaction with biological targets.

Properties

IUPAC Name

2-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-N-cyclopropyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN2O2S/c1-3-13-4-8-17-19(10-13)28-22(20(17)21(26)25-16-6-7-16)24-12-14-11-15(23)5-9-18(14)27-2/h5,9,11-13,16H,3-4,6-8,10H2,1-2H3,(H,25,26)/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGZENGENGFKPJ-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)NC3CC3)N=CC4=C(C=CC(=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)NC3CC3)/N=C/C4=C(C=CC(=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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